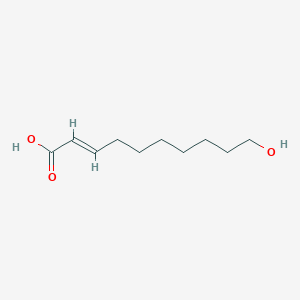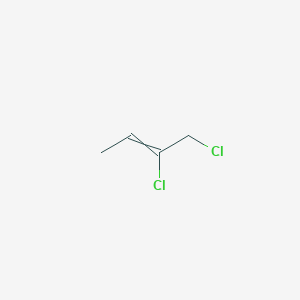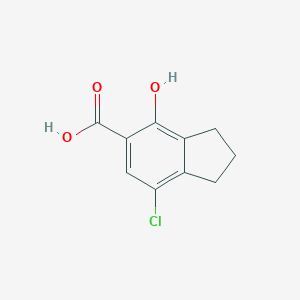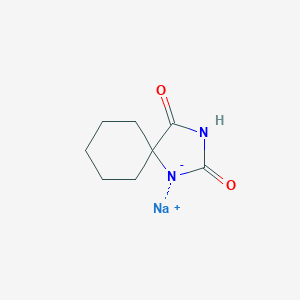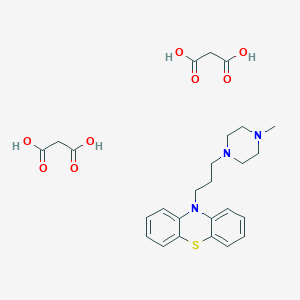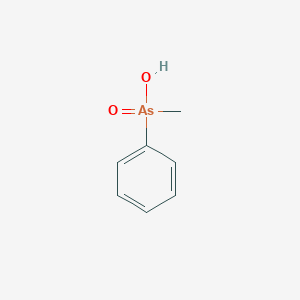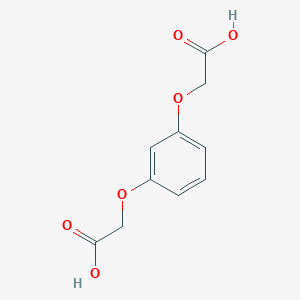
m-Phenylenedioxydi(acetic acid)
説明
Synthesis Analysis
The synthesis of m-PhDDA involves strategic reactions that can lead to the formation of amides and polyamides when reacted with phenoxyacetic acid (PhA) and isocyanic esters. This process is critical for the synthesis of some polyamides prepared from m-PhDDA and diisocyanic esters, characterized by their physical properties such as melting point, viscosity, and IR spectra, indicating promising thermal properties for the polymers obtained in high boiling solvents like trichlorobenzene and tetraline (Simionescu, Comǎniţǎ, & Vâcţǎ, 1975).
Molecular Structure Analysis
The molecular and crystal structure of the acetic acid clathrate formed by cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]} showcases the orientation of acetoxy groups and the unique configuration of the macrocycle. This structural configuration facilitates the formation of centrosymmetric cavities occupied by acetic acid molecules, highlighting the compound's potential in creating intricate molecular assemblies (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).
Chemical Reactions and Properties
m-PhDDA participates in various chemical reactions, reflecting its chemical properties. The synthesis and characterization of isocyanic acid, m-phenylenediiso-propylidene based poly(urethane-urea) dispersions containing different amounts of 2,2-Bis(hydroxyl methyl)propionic acid (DMPA) showcase the compound's versatility. The study shows the influence of DMPA content on colloidal stability, hydrophilicity, and thermal degradation behavior of poly(urethane-urea) dispersions, emphasizing the compound's role in advanced material synthesis (Chiu, Huang, & Hu, 2006).
Physical Properties Analysis
The physical properties of polymers synthesized from m-PhDDA, such as melting point, viscosity, and IR spectra, have been thoroughly characterized. These properties indicate the polymers' improved thermal stability and potential application in materials requiring high thermal resistance. The intricate relationship between the synthesis conditions and the resulting physical properties underscores the importance of understanding and controlling the synthesis parameters for tailored material properties.
Chemical Properties Analysis
The chemical properties of m-PhDDA, especially its reactivity with isocyanic esters and phenoxyacetic acid, underpin its utility in polymer chemistry. The compound's ability to form stable polyamides with desirable physical and thermal properties highlights its significance in the development of new materials with specific applications. The structural versatility of m-PhDDA enables the synthesis of compounds with varying properties, demonstrating its broad utility in chemical synthesis and material science.
科学的研究の応用
1. m-Aryloxy Phenols in Material Science
- Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Method : These compounds are incorporated into the materials during the manufacturing process to enhance their properties .
- Results : The use of m-Aryloxy phenols results in materials with improved thermal stability and flame resistance .
2. m-Aryloxy Phenols in Medicine
- Application : m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Method : The exact methods of application or experimental procedures were not specified in the source .
- Results : The use of m-Aryloxy phenols could potentially lead to the development of new treatments for various diseases .
3. Phenoxy Acetic Acid in Pharmaceutical Manufacturing
- Application : Phenoxy acetic acid is used throughout the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .
- Method : The exact methods of application or experimental procedures were not specified in the source .
- Results : The use of Phenoxy acetic acid in these applications contributes to the effectiveness of the resulting products .
4. Acetic Acid in Well Completion, Stimulation and Reconditioning
- Application : Acetic acid has been used in various treating mixtures and in a number of different applications. It has been used as a perforating fluid, a retarded acid without viscosity, a treatment for removal of carbonate scale in the presence of chromium-plated pump parts, a stimulation treatment in the presence of aluminum metal at elevated temperatures, a “kill” fluid for wells, a weak aqueous solution for carrying surfactants to remove emulsions and water blocks in the presence of water-sensitive clays, a first-stage treating fluid ahead of hydrochloric acid for a greater drainage pattern and a transitory true gel or emulsion for placement of temporary bridging agents .
- Method : The exact methods of application or experimental procedures were not specified in the source .
- Results : The use of acetic acid in these applications contributes to the effectiveness of the resulting products .
5. m-Aryloxy Phenols as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Method : These compounds are incorporated into the materials during the manufacturing process to enhance their properties .
- Results : The use of m-Aryloxy phenols results in materials with improved thermal stability and flame resistance .
6. Acetic Acid in Food Industry
- Application : Acetic acid has several applications in the food industry and is traditionally known as vinegar. In addition, it is an acidulant, which is used to give a characteristic flavor profile to food .
- Method : The exact methods of application or experimental procedures were not specified in the source .
- Results : The use of acetic acid in these applications contributes to the taste and preservation of the food .
7. Acetic Acid in Overcoming Drought Crisis
- Application : Acetic acid was found to play an essential role in conferring tolerance to water deficit stress in plants. This novel mechanism of drought stress tolerance mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation has great potential for solving the global food crisis and preventing desertification caused by global warming .
- Method : The exact methods of application or experimental procedures were not specified in the source .
- Results : The use of acetic acid in these applications contributes to the effectiveness of the resulting products .
8. Acetic Acid in Various Industrial Sectors
- Application : With direct and indirect applications of acetic acid, it has diversified into several chemical sectors such as food, pharma, chemical, textile, polymer, medicinal, cosmetics etc. Since then, acetic acid is proven to be a multi-application chemical building block resulting in ever-increasing demand .
- Method : The exact methods of application or experimental procedures were not specified in the source .
- Results : The use of acetic acid in these applications contributes to the effectiveness of the resulting products .
Safety And Hazards
特性
IUPAC Name |
2-[3-(carboxymethoxy)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c11-9(12)5-15-7-2-1-3-8(4-7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMAGJJPTALGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144513 | |
| Record name | m-Phenylenedioxydi(acetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Phenylenedioxydi(acetic acid) | |
CAS RN |
102-39-6 | |
| Record name | 2,2′-[1,3-Phenylenebis(oxy)]bis[acetic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Phenylenedioxy)diacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 102-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Phenylenedioxydi(acetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenylenedioxydi(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1,3-PHENYLENEDIOXY)DIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S88G4869 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



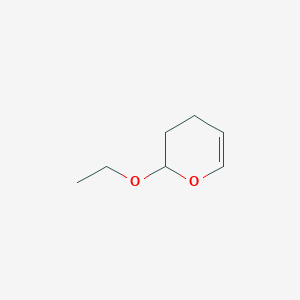
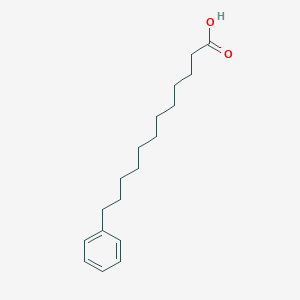
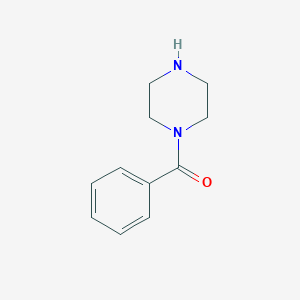
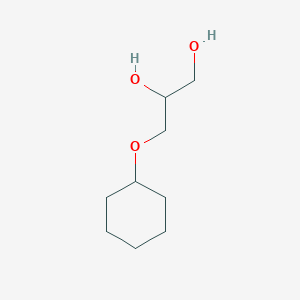
![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)

![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)
